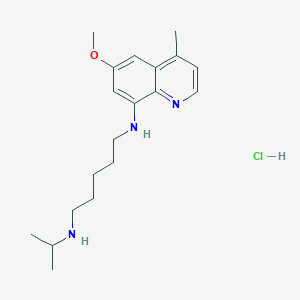
N-(6-methoxy-4-methyl-quinolin-8-yl)-n-propan-2-yl-pentane-1,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-4-methyl-quinolin-8-yl)-n-propan-2-yl-pentane-1,5-diamine typically involves multiple steps, starting from the quinoline coreThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required standards for further applications .
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxy-4-methyl-quinolin-8-yl)-n-propan-2-yl-pentane-1,5-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
Chemistry: It serves as a precursor for synthesizing other complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and antiparasitic effects.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(6-methoxy-4-methyl-quinolin-8-yl)-n-propan-2-yl-pentane-1,5-diamine involves its interaction with specific molecular targets within cells. For instance, in the treatment of leishmaniasis, it is believed to interfere with the parasite’s metabolic pathways, leading to its death. The compound may also interact with cellular membranes, disrupting their integrity and function .
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-N’-(6-methoxy-4-methyl-quinolin-8-yl)-hexane-1,6-diamine: Another 8-amino quinoline derivative with similar applications.
N-(6-methoxy-4-methyl-quinolin-8-yl)-N-propan-2-yl-propane-1,3-diamine: A structurally related compound with potential therapeutic effects.
Uniqueness
N-(6-methoxy-4-methyl-quinolin-8-yl)-n-propan-2-yl-pentane-1,5-diamine stands out due to its specific structural features, which may confer unique biological activities and therapeutic potential. Its combination of functional groups and molecular configuration allows it to interact with specific targets in ways that similar compounds may not .
Properties
CAS No. |
68219-19-2 |
|---|---|
Molecular Formula |
C19H30ClN3O |
Molecular Weight |
351.9 g/mol |
IUPAC Name |
N-(6-methoxy-4-methylquinolin-8-yl)-N'-propan-2-ylpentane-1,5-diamine;hydrochloride |
InChI |
InChI=1S/C19H29N3O.ClH/c1-14(2)20-9-6-5-7-10-21-18-13-16(23-4)12-17-15(3)8-11-22-19(17)18;/h8,11-14,20-21H,5-7,9-10H2,1-4H3;1H |
InChI Key |
GBGNWPJJFJNLCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=C(C2=NC=C1)NCCCCCNC(C)C)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


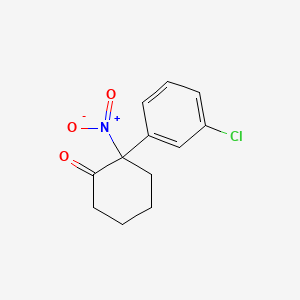
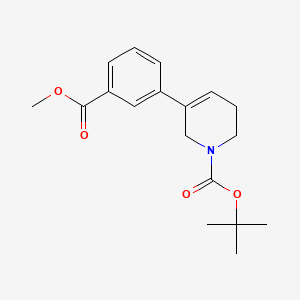
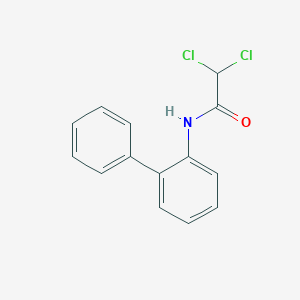
![1-Ethyl 4-[(carboxymethyl)methylamino]benzoate](/img/structure/B14013302.png)
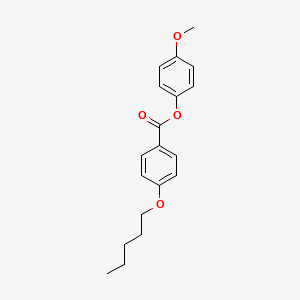
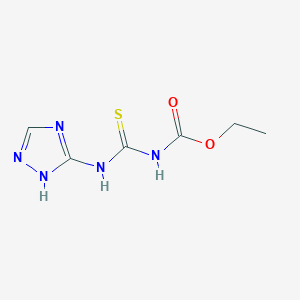
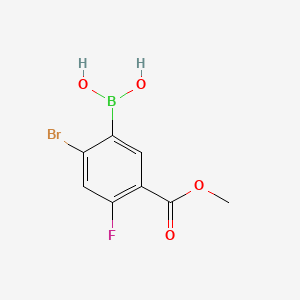
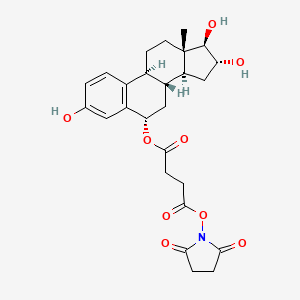
methanone](/img/structure/B14013331.png)
![2-{4-[(2,4-Diamino-quinazolin-6-ylmethyl)-methyl-amino]-benzoylamino}-pentanedioic acid](/img/structure/B14013336.png)
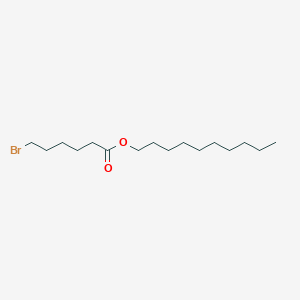
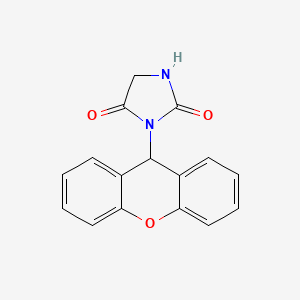
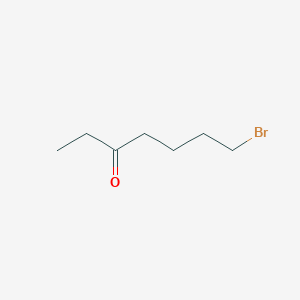
![Di-tert-butyl bicyclo[4.1.0]heptane-7,7-dicarboxylate](/img/structure/B14013361.png)
